2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethoxy-substituted isoquinoline, and a nitrophenoxy moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethoxy Groups: Methoxylation reactions are used to introduce the methoxy groups at the 6 and 7 positions of the isoquinoline ring.
Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where a nitrophenol reacts with a suitable leaving group on the isoquinoline derivative.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the isoquinoline ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or reduced isoquinoline derivatives.
Scientific Research Applications
2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-1-(6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an amino group instead of a nitro group.
2-cyclohexyl-1-(6,7-dimethoxy-1-((4-methylphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in 2-cyclohexyl-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C26H32N2O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C26H32N2O6/c1-32-24-15-19-12-13-27(26(29)14-18-6-4-3-5-7-18)23(22(19)16-25(24)33-2)17-34-21-10-8-20(9-11-21)28(30)31/h8-11,15-16,18,23H,3-7,12-14,17H2,1-2H3 |
InChI Key |
OEWLETFHPZWJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3CCCCC3)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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